molecular formula C18H16FNO3S B2887393 2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 2097857-28-6

2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No. B2887393
CAS RN: 2097857-28-6
M. Wt: 345.39
InChI Key: DTPLZGWBIKCDPP-UHFFFAOYSA-N
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Description

The compound “2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide” is an organic compound that contains several functional groups, including a fluorophenoxy group, a furan ring, a thiophene ring, and an acetamide group . These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a thiophene ring, and a fluorophenoxy group attached to an acetamide group . These groups could potentially engage in various types of intermolecular interactions, affecting the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of a fluorophenoxy group, a furan ring, a thiophene ring, and an acetamide group in this compound suggests that it might have interesting properties, such as potential reactivity with various nucleophiles and electrophiles, and the ability to form hydrogen bonds .

Scientific Research Applications

Chemoselective Synthesis Applications

Chemoselective synthesis techniques, such as the one described by Magadum and Yadav (2018), where immobilized lipase was used for the acetylation of 2-aminophenol, highlight the importance of selective reactions in drug synthesis and organic chemistry (Magadum & Yadav, 2018). Such methodologies could potentially be applicable for modifying or synthesizing compounds similar to the one , especially in the development of intermediates for pharmaceuticals.

Heteroaromatic Applications

Research by Craig et al. (2005) on heteroaromatic decarboxylative Claisen rearrangement reactions showcases the significance of creating compounds with heteroaromatic rings, which are essential in the development of pharmaceuticals and materials science (Craig et al., 2005). The compound of interest could find applications in similar synthetic processes or as an intermediate in the synthesis of heteroaromatic compounds.

Photovoltaic and Electronic Applications

Kim et al. (2011) investigated phenothiazine derivatives for dye-sensitized solar cells, revealing how different conjugated linkers affect device performance. The use of furan and thiophene as linkers improved solar energy conversion efficiency, indicating the potential of incorporating such heteroaromatic systems into photovoltaic materials (Kim et al., 2011). This suggests that the compound could contribute to the development of new materials for energy conversion applications.

Organic Synthesis and Medicinal Chemistry

Raju et al. (2022) described the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, demonstrating the versatility of incorporating furan and thiophene moieties into complex organic molecules for potential applications in medicinal chemistry and organic synthesis (Raju et al., 2022). Similar strategies could be employed to explore the biological activities or chemical properties of the compound .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-14-5-1-2-6-16(14)23-12-18(21)20-11-13(15-7-3-9-22-15)17-8-4-10-24-17/h1-10,13H,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPLZGWBIKCDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=CO2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide

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